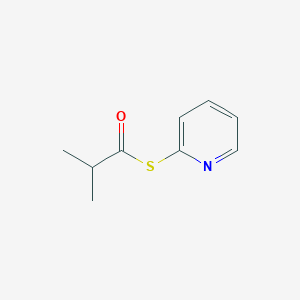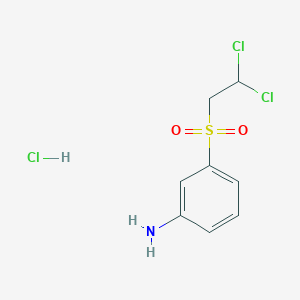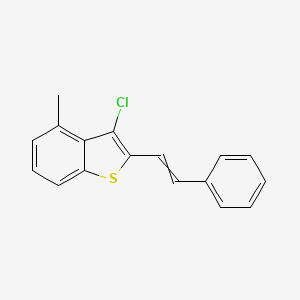
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a phenylethenyl group attached to the benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-bromobenzothiophene and styrene.
Grignard Reaction: The 4-methyl-2-bromobenzothiophene undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding phenylethenyl derivative.
Chlorination: The phenylethenyl derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the chlorine and methyl groups, resulting in different chemical properties.
4-Methyl-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the chlorine atom.
3-Chloro-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of all three substituents (chlorine, methyl, and phenylethenyl) on the benzothiophene core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84258-83-3 |
|---|---|
Fórmula molecular |
C17H13ClS |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H13ClS/c1-12-6-5-9-14-16(12)17(18)15(19-14)11-10-13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
PUBXMENOCGYHCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=C2Cl)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


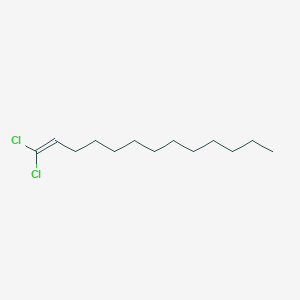
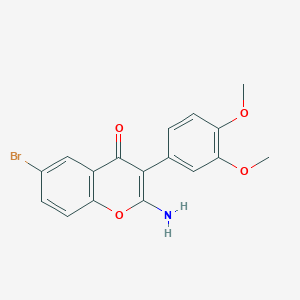
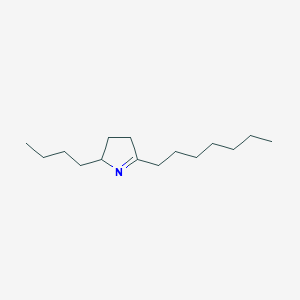

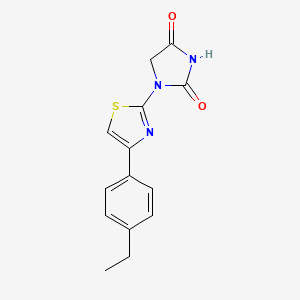
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)

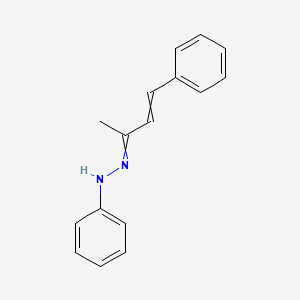
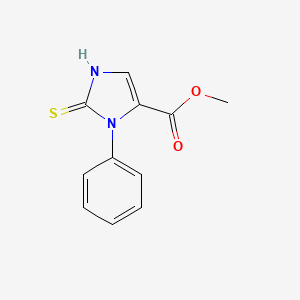

propanedioate](/img/structure/B14429364.png)
